6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole
CAS No.: 2640979-34-4
Cat. No.: VC11867010
Molecular Formula: C17H20ClN3O
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-34-4 |
|---|---|
| Molecular Formula | C17H20ClN3O |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | 2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6-chloro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C17H20ClN3O/c18-13-4-5-15-16(6-13)22-17(19-15)21-9-14(10-21)20-7-11-2-1-3-12(11)8-20/h4-6,11-12,14H,1-3,7-10H2 |
| Standard InChI Key | MDJYOWHCWMPQOQ-UHFFFAOYSA-N |
| SMILES | C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(O4)C=C(C=C5)Cl |
| Canonical SMILES | C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(O4)C=C(C=C5)Cl |
Introduction
The compound 6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole is a heterocyclic organic molecule featuring a benzoxazole core substituted with a chloro group and a complex azetidine-pyrrolidine moiety. Benzoxazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth examination of the chemical, structural, and potential pharmacological properties of this compound.
Synthesis
The synthesis of this compound likely involves:
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Formation of Benzoxazole Core: Typically achieved through cyclization reactions involving o-aminophenols and carboxylic acids or derivatives.
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Chloro Substitution: Introduction of the chloro group via electrophilic aromatic substitution.
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Construction of the Azetidine-Pyrrolidine Moiety: This step may involve multistep reactions, including cyclization and functional group transformations, to form the bicyclic system.
Table 2: Hypothetical Biological Activities
| Activity Type | Mechanism of Action |
|---|---|
| Antimicrobial | Inhibition of bacterial/fungal enzymes |
| Anticancer | DNA intercalation or enzyme inhibition |
| CNS Modulation | Interaction with neurotransmitter receptors |
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are typically employed:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups.
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X-ray Crystallography: For precise structural determination.
Potential Applications
This compound's unique structure positions it as a candidate for:
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Drug Development:
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As a lead molecule in antimicrobial or anticancer drug discovery.
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As a scaffold for CNS-active agents.
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Chemical Biology Tools:
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Probes for studying biological pathways involving heterocyclic compounds.
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